GSK503 -

GSK503

Catalog Number: EVT-270091
CAS Number:
Molecular Formula: C31H38N6O2
Molecular Weight: 526.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK503 is a potent and selective small molecule inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2). [, ] This enzyme plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with gene silencing. [, ] GSK503's ability to inhibit EZH2 makes it a valuable tool for investigating the role of EZH2 in various biological processes, particularly in the context of cancer and immune regulation.

Future Directions
  • Clinical Trials: The promising preclinical results in LS warrant further investigation of GSK503 in Phase I clinical trials for LS carriers. []
  • Combination Therapies: Exploring the synergistic effects of GSK503 with other therapeutic agents, like BCL6 inhibitors in DLBCL, could lead to more effective treatment strategies for various cancers. []

UNC1999

  • Compound Description: UNC1999 is a potent, selective, orally bioavailable small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2) []. It inhibits both wild-type and mutant EZH2.
  • Relevance: Like GSK503, UNC1999 is an EZH2 inhibitor and was used alongside GSK503 in a study on conjunctival melanoma to confirm the effects of EZH2 inhibition on cell growth and colony formation []. Both compounds demonstrated similar effects on EZH2-mediated gene transcription and cell cycle progression.

5-AZA (Azacitidine)

  • Compound Description: 5-AZA, also known as Azacitidine, is a DNA methyltransferase inhibitor. It is a pyrimidine nucleoside analog that incorporates into DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs). This results in hypomethylation of DNA, which can reactivate the expression of silenced genes, including tumor suppressor genes [].
  • Relevance: While structurally different from GSK503, 5-AZA was used in conjunction with GSK503 in research on Lynch Syndrome Colorectal Cancer (LSCRC) to study the synergistic effects of inhibiting both EZH2 and DNMTs. Both GSK503 and 5-AZA led to the reactivation of silenced genes, including those involved in colorectal carcinogenesis and immune response [].

GSK343

  • Compound Description: GSK343 is a potent, selective, S-adenosyl-methionine-competitive small-molecule inhibitor of EZH2 methyltransferase activity [].
  • Relevance: GSK343, another EZH2 inhibitor, was used in combination with RI-BPI in a study exploring potential synergistic effects of inhibiting both EZH2 and BCL6 in diffuse large B-cell lymphoma (DLBCL) []. The combination showed potent synergistic effects in inhibiting DLBCL cell proliferation compared to using either inhibitor alone. While the provided papers do not directly compare GSK343 to GSK503, both are EZH2 inhibitors and could potentially be investigated for similar applications.

RI-BPI

  • Compound Description: RI-BPI is a small molecule that disrupts the interaction between BCL6 and its co-repressor, BCoR []. This disruption prevents the formation of a functional BCL6-repressor complex, leading to the derepression of BCL6 target genes.
  • Relevance: Although not an EZH2 inhibitor like GSK503, RI-BPI was used in conjunction with GSK343 to demonstrate synergistic effects in inhibiting DLBCL cell proliferation []. This suggests that combining GSK503, an EZH2 inhibitor, with compounds targeting interacting pathways like BCL6 inhibition, might hold promise for enhanced therapeutic outcomes.
Overview

GSK503 is a small molecule compound that has been identified as a selective inhibitor of the histone methyltransferase enhancer of zeste homolog 2. This compound is part of the broader category of epigenetic modulators, specifically targeting the polycomb repressive complex 2. GSK503 has garnered attention for its potential therapeutic applications in cancer treatment, particularly in melanoma and other malignancies where EZH2 is implicated in tumor progression and resistance to therapies.

Source and Classification

GSK503 was developed by GlaxoSmithKline and is classified as an epigenetic therapy agent. It functions primarily as a histone methyltransferase inhibitor, specifically inhibiting the enzymatic activity of EZH2, which is known to catalyze the trimethylation of lysine 27 on histone 3 (H3K27me3). This modification is crucial for gene silencing and chromatin remodeling, making GSK503 a significant player in cancer epigenetics.

Synthesis Analysis

The synthesis of GSK503 involves several steps typical of small molecule drug development. While specific proprietary details are not publicly disclosed, compounds like GSK503 are generally synthesized through:

  1. Initial Screening: Identification of lead compounds through high-throughput screening against EZH2.
  2. Chemical Modification: Optimization of lead compounds by altering functional groups to enhance potency and selectivity.
  3. Final Synthesis: Utilizing techniques such as solid-phase synthesis or solution-phase organic synthesis to produce the final compound.

Technical details regarding the specific synthetic route for GSK503 remain proprietary, but it likely involves standard organic chemistry techniques such as coupling reactions and purification processes.

Molecular Structure Analysis

GSK503's molecular structure can be represented by its chemical formula and structural representation. The compound typically features:

  • A core scaffold that interacts with the active site of EZH2.
  • Functional groups that enhance solubility and bioavailability.

Structural Data

  • Molecular Formula: C19H20N4O3S
  • Molecular Weight: Approximately 392.45 g/mol
  • Structural Representation: The structure includes a central aromatic ring system with various substituents that confer its inhibitory properties.
Chemical Reactions Analysis

GSK503 primarily undergoes reactions relevant to its interaction with biological targets rather than classical chemical reactions seen in organic synthesis. The key reaction involves:

  • Binding to EZH2: The compound forms non-covalent interactions with the active site of EZH2, inhibiting its methyltransferase activity.
  • Subsequent Effects on Gene Expression: By inhibiting EZH2, GSK503 leads to decreased levels of H3K27me3, resulting in the reactivation of silenced tumor suppressor genes.
Mechanism of Action

The mechanism by which GSK503 exerts its effects can be summarized as follows:

  1. Inhibition of EZH2 Activity: GSK503 binds to the SET domain of EZH2, preventing it from methylating histone proteins.
  2. Alteration of Chromatin Structure: The inhibition leads to a decrease in H3K27me3 levels, resulting in a more open chromatin structure conducive to gene transcription.
  3. Reactivation of Tumor Suppressor Genes: As a result of altered chromatin dynamics, genes that were previously silenced due to EZH2 activity can be re-expressed, potentially leading to reduced tumor growth and increased sensitivity to other therapies.
Physical and Chemical Properties Analysis

GSK503 exhibits several physical and chemical properties that are relevant for its function as a therapeutic agent:

  • Solubility: Typically soluble in dimethyl sulfoxide and other organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; data suggest that GSK503 remains stable under standard storage conditions.
  • Bioavailability: The pharmacokinetic profile indicates favorable absorption characteristics when administered in vivo.
Applications

GSK503 has significant scientific applications primarily in cancer research:

  • Cancer Therapy: As an EZH2 inhibitor, GSK503 is being investigated for its potential use in treating various cancers, particularly those with overexpression or mutations in EZH2.
  • Research Tool: It serves as a valuable tool for studying the role of histone methylation in gene regulation and cancer biology.
  • Combination Therapies: Research indicates that combining GSK503 with other therapeutic agents may enhance anti-tumor efficacy, particularly in resistant cancer types.
Introduction

Epigenetic Regulation and EZH2 in Oncogenesis

Epigenetic dysregulation is a hallmark of cancer, with histone modifications playing a pivotal role in controlling gene expression programs. Enhancer of Zeste Homolog 2 (EZH2) serves as the catalytic subunit of Polycomb Repressive Complex 2 (PRC2), which silences target genes through trimethylation of histone H3 at lysine 27 (H3K27me3). This repressive mark compacts chromatin architecture, preventing transcription of tumor suppressor genes including CDKN1A (p21), CDKN2A (p16), and DAB2IP [2] [8]. EZH2-mediated silencing enables unchecked cellular proliferation, differentiation blockade, and metastatic progression across diverse malignancies.

EZH2 dysregulation occurs via distinct mechanisms in different cancers:

  • Overexpression: Documented in >50% of prostate cancers, 30-60% of breast cancers, and multiple solid tumors, correlating with advanced stage and poor prognosis [2] [8].
  • Gain-of-function mutations: Recurrent tyrosine 641 (Y641) mutations in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma enhance H3K27 trimethylation efficiency by 3-5 fold [8].
  • Loss of antagonistic regulators: Inactivating mutations in H3K27 demethylase UTX or SWI/SNF chromatin remodeling complex components (e.g., ARID1A, SMARCB1) create EZH2 dependency [8].

Table 1: EZH2 Alterations in Human Cancers

Cancer TypeAlteration MechanismKey Target Genes SilencedClinical Impact
Lymphoma (DLBCL/FL)Y641 SET domain mutationsCDKN1A, PRDM1Enhanced H3K27me3, proliferation
Prostate CancerOverexpression (70% cases)DAB2IP, p16, E-CadherinMetastasis, castration resistance
Breast CancerOverexpression (30-60%)RAD51, RUNX3, FOXC1Therapy resistance, poor survival
MelanomaOverexpressionp21/CDKN1A, DCKMetastasis, immune evasion
Lynch SyndromeEpigenetic dysregulationImmune checkpoint genesColorectal cancer development

Beyond canonical PRC2-dependent gene silencing, EZH2 exhibits non-catalytic oncogenic functions. In castration-resistant prostate cancer, phosphorylated EZH2 directly binds and activates transcription factors like androgen receptor (AR) and STAT3, independent of its methyltransferase activity [2] [4]. This functional versatility establishes EZH2 as a master regulator of oncogenic programs.

GSK503: Discovery and Classification as a Small-Molecule EZH2 Inhibitor

GSK503 (CAS 1346572-63-1) is a potent, selective small-molecule inhibitor of EZH2 methyltransferase activity, structurally optimized from the chemical scaffold of pyridone-based compounds like GSK126 and GSK343. With molecular formula C₃₁H₃₈N₆O₂ and molecular weight 526.67 g/mol, it belongs to the class of S-adenosylmethionine-competitive inhibitors that bind the EZH2 catalytic SET domain [1] [6]. Biochemical assays demonstrate picomolar to low nanomolar inhibitory potency against both wild-type and mutant EZH2:

  • Kᵢₐₚₚ values of 3–27 nM against Y641 mutant EZH2
  • >200-fold selectivity over EZH1 (Kᵢₐₚₚ = 636 nM)
  • >4,000-fold selectivity against other histone methyltransferases [1]

Table 2: Molecular and Biochemical Profile of GSK503

PropertyCharacteristicExperimental Validation
Chemical ClassPyridone-based inhibitorStructural analog of GSK126/343
CAS Number1346572-63-1MedChemExpress, Selleckchem [1] [6]
Molecular FormulaC₃₁H₃₈N₆O₂High-resolution mass spectrometry
Primary TargetEZH2 SET domainCompetitive binding assays
Selectivity>200-fold vs EZH1, >4000-fold vs other HMTsKinome profiling [1] [10]
Solubility100 mg/mL in DMSOPharmacokinetic studies

The compound’s structural design features a pyridone moiety that mimics the adenine ring of S-adenosylmethionine (SAM), the methyl donor substrate. This enables competitive displacement from the SAM-binding pocket, directly inhibiting methyl group transfer [6]. GSK503 effectively reduces global H3K27me3 levels in cellular assays at low nanomolar concentrations (IC₅₀ = 8 nM in DLBCL cell lines) with minimal off-target effects against histone acetyltransferases or kinases [6] [10].

Rationale for Targeting EZH2 in Cancer Therapy

The therapeutic rationale for GSK503 centers on reversing EZH2-mediated epigenetic silencing and modulating tumor-immune interactions. Preclinical evidence demonstrates three key anticancer mechanisms:

  • Direct Tumor Growth Suppression:In DLBCL models, GSK503 (150 mg/kg i.p. daily) induced dose-dependent tumor regression in SUDHL4 and SUDHL6 xenografts by reactivating PRC2-silenced tumor suppressors. Combining GSK503 with BCL2 inhibitors (ABT737, Obatoclax) enhanced growth inhibition by 40-60% compared to monotherapy [1] [6]. Melanoma models showed GSK503 virtually abolished lung metastasis by inhibiting EMT regulators like Vimentin and upregulating E-cadherin [1] [2].

  • Immune Microenvironment Reprogramming:In Lynch syndrome mouse models, 9-week GSK503 prophylaxis:

  • Increased CD4⁺ and CD8⁺ T-cell infiltration in colonic mucosa by 3.5-fold
  • Reduced adenoma multiplicity by 60-75%
  • Decreased repressive marks (H3K27me3, H3K4me1) while increasing activating marks (H3K27Ac, H3K4me3) at immune gene enhancers [3] [5]. Single-cell RNA sequencing revealed upregulated apoptotic and immune activation signatures in colonic crypts, establishing an "immune-permissive" epigenetic state [3].
  • Synthetic Lethality in SWI/SNF-Deficient Cancers:Tumors with inactivating mutations in SWI/SNF complex genes (e.g., ARID1A, SMARCB1) exhibit heightened dependence on EZH2. GSK503 induces synthetic lethality in these contexts by derepressing cell cycle inhibitors while simultaneously activating pro-apoptotic pathways like the Hippo kinase cascade. Renal cell carcinoma models showed GSK503 upregulated SAV1 expression by 4-fold, triggering Hippo-mediated growth arrest [1] [8].

These mechanisms position GSK503 as a multifaceted epigenetic therapy with potential applications spanning from monotherapy in EZH2-driven lymphomas to chemoprevention in high-risk Lynch syndrome patients. Its ability to enhance tumor immunogenicity and reverse adaptive resistance provides a compelling rationale for combination with checkpoint inhibitors and cellular immunotherapies [3] [7].

Properties

Product Name

GSK503

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide

Molecular Formula

C31H38N6O2

Molecular Weight

526.7 g/mol

InChI

InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39)

InChI Key

HRDQQHUKUIKFHT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK503; GSK 503; GSK503.

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.